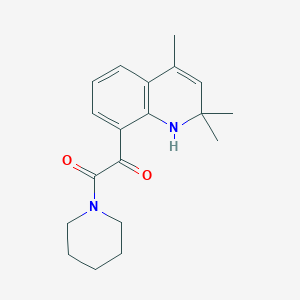
2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Oxo-2-piperidin-1-yl-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to compile and analyze the available research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises a piperidine ring and a dihydroquinoline moiety, which are known to influence the compound's biological properties.
Antioxidant Properties
Research indicates that derivatives of dihydroquinoline exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can reduce oxidative stress in various biological systems. This is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and liver diseases .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests potential applications in treating inflammatory conditions .
Hepatoprotective Activity
A notable area of research is the hepatoprotective effects of related dihydroquinoline derivatives. Studies indicate that these compounds can mitigate liver damage induced by toxins such as acetaminophen by modulating oxidative stress and apoptosis pathways. The administration of such compounds has resulted in improved liver function markers in animal models .
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Regulation of Inflammatory Pathways : Inhibition of NF-kB signaling and reduction in cytokine production.
- Modulation of Apoptotic Pathways : Decreasing the activity of caspases involved in apoptosis and promoting cell survival under stress conditions .
Study 1: Hepatoprotective Effects
In a study involving rats with acetaminophen-induced liver injury, administration of a dihydroquinoline derivative resulted in significant reductions in liver enzyme levels (ALT and AST), indicating improved liver function. Histopathological analysis showed less necrosis and inflammation compared to control groups .
Study 2: Anti-inflammatory Activity
In another investigation, a related compound was tested for its ability to alleviate symptoms in models of arthritis. The results demonstrated a marked decrease in swelling and pain scores, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Model | Key Findings |
|---|---|---|---|
| Antioxidant | Free radical scavenging | In vitro cell models | Reduced oxidative stress markers |
| Anti-inflammatory | NF-kB inhibition | Arthritis model | Decreased swelling and inflammatory cytokines |
| Hepatoprotective | Modulation of apoptotic pathways | Acetaminophen-induced injury | Improved liver function markers |
属性
IUPAC Name |
1-piperidin-1-yl-2-(2,2,4-trimethyl-1H-quinolin-8-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-12-19(2,3)20-16-14(13)8-7-9-15(16)17(22)18(23)21-10-5-4-6-11-21/h7-9,12,20H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKLKKKJPLKASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)N3CCCCC3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














